molecular formula C10H11ClN4 B1400443 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 934600-48-3

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1400443
M. Wt: 222.67 g/mol
InChI Key: BYJZKZMTGMRTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential biological activity . It incorporates a pyrrolo pyrimidine scaffold, which has been found to demonstrate inhibition of certain kinases .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine was refluxed in ethanol for 2 hours . After cooling, the mixture was poured onto ice water .

Scientific Research Applications

Application in Anti-Breast-Cancer Activity Evaluation

  • Scientific Field: Medical Chemistry .
  • Summary of Application: This compound has been used in the design and synthesis of pyrrolo [2,3-d]pyrimidine derivatives, which have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
  • Methods of Application: The compound was synthesized based on molecular diversity and its antiproliferative activity was evaluated against the mentioned breast cancer cell lines .
  • Results: The results demonstrated that dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

Application in In Vitro Anticancer Studies

  • Scientific Field: Biochemistry .
  • Summary of Application: New derivatives of pyrrolo [2,3-d]pyrimidine were synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. These were tested in vitro against seven selected human cancer cell lines .
  • Methods of Application: The compounds were synthesized using solvent-free microwave irradiation conditions and were tested using MTT assay .
  • Results: Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Application in Anti-Microbial and Anti-Oxidant Drug Discovery

  • Scientific Field: Pharmacology .
  • Summary of Application: This compound is part of a class of synthesized heterocyclic compounds that hold great importance in the discovery of newer anti-microbial and anti-oxidant drugs .
  • Methods of Application: Further structural modification in these structures may result in compounds having better therapeutic and biological activity .
  • Results: The specific results or outcomes of this application are not mentioned in the source .

Application in the Synthesis of Tofatinib

  • Scientific Field: Pharmaceutical Chemistry .
  • Summary of Application: This compound is an intermediate in the synthesis of the bulk drug, Tofatinib . Tofatinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate response or intolerance to methotrexate .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results: The specific results or outcomes of this application are not mentioned in the source .

Application in Antitubercular Agents

  • Scientific Field: Pharmacology .
  • Summary of Application: This compound is part of a class of synthesized various heterocyclic compounds that hold great importance to discover newer antitubercular drugs .
  • Methods of Application: Further structural modification in these structures may result in compounds having better therapeutic and biological activity .
  • Results: The specific results or outcomes of this application are not mentioned in the source .

Application in JAK Inhibitors

  • Scientific Field: Pharmaceutical Chemistry .
  • Summary of Application: This compound is used in the synthesis of Janus kinase (JAK) inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results: The specific results or outcomes of this application are not mentioned in the source .

properties

IUPAC Name

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-10-14-8-7(4-5-12-8)9(15-10)13-6-2-1-3-6/h4-6H,1-3H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJZKZMTGMRTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC(=NC3=C2C=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.